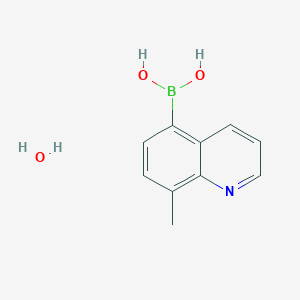

(8-Methyl-5-quinolinyl)boronic acid hydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(8-Methyl-5-quinolinyl)boronic acid hydrate is a boronic acid derivative with the molecular formula C10H10BNO2. This compound is known for its unique structure, which includes a quinoline ring substituted with a methyl group and a boronic acid moiety. Boronic acids are widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8-Methyl-5-quinolinyl)boronic acid hydrate typically involves the reaction of 8-methylquinoline with a boronic acid derivative. One common method is the palladium-catalyzed borylation of 8-methylquinoline using bis(pinacolato)diboron as the boron source. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, and requires a base like potassium carbonate. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining high yields and purity. The reaction conditions are optimized to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

(8-Methyl-5-quinolinyl)boronic acid hydrate undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.

Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.

Substitution: The quinoline ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.

Electrophiles: Such as nitric acid or halogens for substitution reactions.

Major Products

Biaryl Compounds: Formed from Suzuki-Miyaura coupling.

Alcohols and Ketones: Formed from oxidation reactions.

Substituted Quinoline Derivatives: Formed from electrophilic substitution reactions.

Scientific Research Applications

(8-Methyl-5-quinolinyl)boronic acid hydrate has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the formation of biaryl compounds through Suzuki-Miyaura coupling.

Biology: Investigated for its potential as a molecular probe due to its ability to interact with biological molecules.

Medicine: Explored for its potential therapeutic properties, including its use in drug discovery and development.

Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of (8-Methyl-5-quinolinyl)boronic acid hydrate primarily involves its role as a boronic acid. In Suzuki-Miyaura coupling, the boronic acid group forms a complex with the palladium catalyst, facilitating the transfer of the aryl or vinyl group to the halide. This results in the formation of a new carbon-carbon bond. The quinoline ring can also interact with various molecular targets, influencing biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

- Quinoline-5-boronic acid

- 8-Methylquinoline

- Phenylboronic acid

Uniqueness

(8-Methyl-5-quinolinyl)boronic acid hydrate is unique due to its combined quinoline and boronic acid functionalities. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound in organic synthesis. Its structure also provides unique interactions with biological molecules, making it valuable in medicinal chemistry and drug discovery.

Biological Activity

(8-Methyl-5-quinolinyl)boronic acid hydrate is a compound that has garnered attention in the fields of medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, synthesis, and relevant case studies, supported by diverse research findings.

Chemical Structure and Synthesis

The compound is characterized by the presence of a quinoline ring fused with a boronic acid functional group. The synthesis typically involves the palladium-catalyzed borylation of 8-methylquinoline using bis(pinacolato)diboron as the boron source. This reaction is conducted under inert conditions with potassium carbonate as a base, at temperatures ranging from 80-100°C for several hours.

Table 1: Comparison of Synthesis Methods

| Method | Description |

|---|---|

| Palladium-Catalyzed Borylation | Utilizes palladium as a catalyst for carbon-boron bond formation. |

| Continuous Flow Reactors | Scales up production while maintaining yield and purity. |

The biological activity of this compound is largely attributed to its ability to form complexes with various biological molecules. The boronic acid moiety allows it to interact with diols and other Lewis bases, which can influence cellular pathways. Its quinoline structure is known for potential interactions with DNA and proteins, making it a candidate for drug development .

Biological Activities

Recent studies have demonstrated that compounds similar to this compound exhibit a range of biological activities:

- Anticancer Activity : Research indicates that derivatives of quinoline, including this compound, can inhibit cancer cell proliferation. For instance, compounds containing the 8-hydroxyquinoline nucleus have shown efficacy against various cancer types due to their ability to induce apoptosis and inhibit cell cycle progression .

- Antimicrobial Properties : The compound has been investigated for its antimicrobial effects, showing activity against certain bacterial strains, which may be attributed to its ability to disrupt bacterial cell membranes or interfere with metabolic pathways .

- Enzyme Inhibition : Studies have highlighted the potential of this compound as an inhibitor of specific enzymes involved in cancer progression, such as protein kinases .

Case Studies

- Anticancer Efficacy : A study focusing on boronic acid derivatives demonstrated that this compound could inhibit renal cancer cell growth significantly. The mechanism involved DNA damage induction and cell cycle arrest, suggesting its potential as an anticancer agent .

- Antimicrobial Activity : Another study evaluated the antimicrobial properties of similar quinoline derivatives, revealing that they could effectively inhibit the growth of resistant bacterial strains through mechanisms involving disruption of metabolic functions .

Properties

IUPAC Name |

(8-methylquinolin-5-yl)boronic acid;hydrate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BNO2.H2O/c1-7-4-5-9(11(13)14)8-3-2-6-12-10(7)8;/h2-6,13-14H,1H3;1H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YERMEPRXMKRTIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C2C=CC=NC2=C(C=C1)C)(O)O.O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.